An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetamide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)acetamide for Researchers and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)acetamide is a versatile chemical entity that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. As a derivative of acetamide, its structural motif serves as a valuable scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Methoxyphenyl)acetamide, detailed synthetic protocols, and an exploration of its relevance in contemporary drug discovery, with a focus on the neuroprotective activities exhibited by its derivatives. This document is intended to be a vital resource for researchers, scientists, and professionals engaged in the multifaceted process of drug development.
Physicochemical Properties of 2-(4-Methoxyphenyl)acetamide
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems, influencing factors such as solubility, stability, and bioavailability.
Structural and General Information
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-methoxyphenyl)acetamide | [1] |
| Synonyms | 4-Methoxyphenylacetamide, Benzeneacetamide, 4-methoxy- | [1] |
| CAS Number | 6343-93-7 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Crystalline powder |
Computed and Experimental Properties
| Property | Value | Source(s) |
| Melting Point | 137-138 °C | |
| Boiling Point | 345.5±25.0 °C at 760 mmHg (Predicted) | |
| Solubility | Slightly soluble in water. Soluble in alcohol and chloroform. | |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 52.3 Ų | [1] |
Synthesis of 2-(4-Methoxyphenyl)acetamide
The synthesis of 2-(4-Methoxyphenyl)acetamide is most commonly achieved through the amidation of 4-methoxyphenylacetic acid. This reaction can be performed using various reagents and conditions, each with its own advantages in terms of yield, purity, and scalability.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2-(4-Methoxyphenyl)acetamide.
Detailed Experimental Protocol: Amidation of 4-Methoxyphenylacetic Acid
This protocol outlines a standard laboratory procedure for the synthesis of 2-(4-Methoxyphenyl)acetamide from 4-methoxyphenylacetic acid using thionyl chloride for activation, followed by reaction with ammonium hydroxide.
Materials:
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4-Methoxyphenylacetic acid
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Thionyl chloride (SOCl₂)
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Toluene (anhydrous)
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous toluene.
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Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-methoxyphenylacetyl chloride.
-
-
Amidation:
-
Cool the flask containing the crude acid chloride in an ice bath.
-
Slowly add a concentrated solution of ammonium hydroxide (excess) to the flask with vigorous stirring. An exothermic reaction will occur, and a precipitate will form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Extract the product into dichloromethane.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Methoxyphenyl)acetamide.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a crystalline solid.
-
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(4-Methoxyphenyl)acetamide in CDCl₃ typically exhibits the following signals:
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~3.50 ppm (s, 2H): A singlet corresponding to the two protons of the methylene group (-CH₂-).
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~3.80 ppm (s, 3H): A singlet attributed to the three protons of the methoxy group (-OCH₃).
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~5.5-6.0 ppm (br s, 2H): A broad singlet corresponding to the two protons of the primary amide group (-NH₂). The chemical shift and broadness of this peak can vary depending on the concentration and solvent.
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~6.85 ppm (d, J ≈ 8.7 Hz, 2H): A doublet for the two aromatic protons ortho to the methoxy group.
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~7.20 ppm (d, J ≈ 8.7 Hz, 2H): A doublet for the two aromatic protons meta to the methoxy group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum in CDCl₃ is expected to show the following signals:
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~43 ppm: Methylene carbon (-CH₂-).
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~55 ppm: Methoxy carbon (-OCH₃).
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~114 ppm: Aromatic carbons ortho to the methoxy group.
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~127 ppm: Quaternary aromatic carbon attached to the acetyl group.
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~130 ppm: Aromatic carbons meta to the methoxy group.
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~159 ppm: Quaternary aromatic carbon attached to the methoxy group.
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~174 ppm: Carbonyl carbon of the amide group (C=O).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands include:
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~3350 and 3180 cm⁻¹: Two bands corresponding to the N-H stretching vibrations of the primary amide.
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~2950 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.
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~1640 cm⁻¹: A strong absorption band for the C=O stretching vibration (Amide I band).
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~1610 cm⁻¹: N-H bending vibration (Amide II band).
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~1245 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
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~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 2-(4-Methoxyphenyl)acetamide will show a molecular ion peak [M]⁺ at m/z 165. A prominent fragment ion is typically observed at m/z 121, corresponding to the 4-methoxybenzyl cation, formed by the cleavage of the C-C bond adjacent to the carbonyl group.
Role in Drug Development and Pharmacological Insights
While 2-(4-Methoxyphenyl)acetamide itself is primarily a building block, its derivatives have shown significant promise in various therapeutic areas, most notably in the field of neuroprotection.
Neuroprotective Effects of a Key Derivative
A significant body of research has focused on the neuroprotective properties of 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside , a synthetic analog of salidroside. Studies have demonstrated its potential in mitigating neuronal damage in models of ischemic stroke.[2][3][4]
The proposed mechanism of neuroprotection for this derivative involves multiple pathways:
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Regulation of Energy Homeostasis: The compound has been shown to enhance glucose uptake in neurons and accelerate the recovery of energy metabolism in the ischemic brain.[4]
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Activation of Pro-Survival Pathways: It activates the O-GlcNAcylation pathway, a post-translational modification that plays a role in cellular stress responses and survival.[4]
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Modulation of Signaling Cascades: The derivative has been found to trigger the phosphorylation of CREB (cAMP response element-binding protein) and modulate the calpain1/PKA/CREB pathway, which is involved in neuronal survival and plasticity.[5]
Caption: Proposed neuroprotective mechanism of a 2-(4-Methoxyphenyl)acetamide derivative.
Potential as an Anti-Inflammatory and Analgesic Scaffold
Derivatives of acetamide are also being investigated for their anti-inflammatory and analgesic properties. Some studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[6] The 4-methoxyphenyl group is a common feature in a number of known COX-2 inhibitors, suggesting that the 2-(4-Methoxyphenyl)acetamide scaffold could be a promising starting point for the design of novel anti-inflammatory and analgesic agents.
Conclusion
2-(4-Methoxyphenyl)acetamide is a compound of significant interest due to its versatile chemical nature and the promising therapeutic potential of its derivatives. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol, and insights into its emerging role in drug discovery, particularly in the context of neuroprotection. The structural simplicity and accessibility of 2-(4-Methoxyphenyl)acetamide make it an attractive scaffold for further chemical exploration and the development of novel therapeutic agents. As research continues to unravel the full potential of its derivatives, this compound is poised to remain a valuable tool for scientists and drug development professionals.
References
-
Neuroreport. (2018). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxyb-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo.[Link]
-
PubMed. (n.d.). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells.[Link]
-
Journal of Molecular Neuroscience. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation.[Link]
-
Toxicology and Applied Pharmacology. (2014). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3.[Link]
-
Molecules. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.[Link]
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)acetamide.[Link]
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